N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a unique adamantyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Adamantyl-Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a Friedel-Crafts alkylation reaction. This involves reacting adamantane with pyrazole in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Dimethylpyrazole: The intermediate is then coupled with 1,5-dimethylpyrazole-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Amidation Reaction: The final step involves the amidation of the carboxylic acid group with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Hydroxylated adamantyl-pyrazole derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The adamantyl group is known for enhancing the lipophilicity and metabolic stability of drugs, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The pyrazole rings are known to interact with various biological targets, making this compound a potential candidate for the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, while the pyrazole rings can interact with enzymes and receptors, modulating their activity. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its use in antiviral drugs.
1,3-Dimethyl-1H-pyrazole-4-carboxamide: A simpler analog used in various chemical reactions.
Adamantyl-substituted pyrazoles: A class of compounds with similar structural features but varying functional groups.
Uniqueness
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide stands out due to its combination of the adamantyl group and the pyrazole rings. This unique structure provides enhanced stability, lipophilicity, and the ability to interact with a wide range of biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C19H25N5O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25N5O/c1-12-16(11-20-23(12)2)18(25)21-17-3-4-24(22-17)19-8-13-5-14(9-19)7-15(6-13)10-19/h3-4,11,13-15H,5-10H2,1-2H3,(H,21,22,25) |
InChI Key |
BMDMRIACPCGVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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